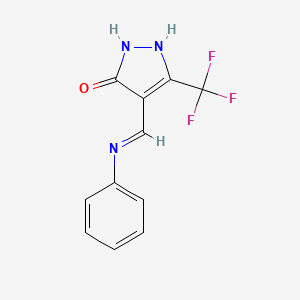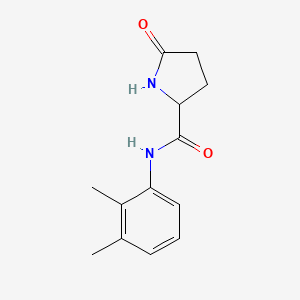![molecular formula C23H24ClN3O4 B2422372 8-(5-Chloro-2-methoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021127-32-1](/img/structure/B2422372.png)
8-(5-Chloro-2-methoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(5-Chloro-2-methoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a spiro compound, which is a type of compound where two rings share a single atom . Spiro compounds are often found in various fields of chemistry due to their unique properties .
Molecular Structure Analysis
The compound seems to have a spiro[4.5]decane core, which means it has one four-membered ring and one five-membered ring sharing a single atom . It also has a 1,3,8-triazaspiro structure, indicating the presence of nitrogen atoms in the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and substituents. Generally, the properties of spiro compounds are influenced by the size and nature of the rings and the substituents attached to them .Aplicaciones Científicas De Investigación
Antimicrobial and Detoxification Applications
A study by Ren et al. (2009) discusses the use of N-halamine precursors, including a compound structurally related to 8-(5-Chloro-2-methoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, for antimicrobial and detoxification purposes. These compounds were synthesized and bonded onto cotton fabrics, showing potential in oxidizing chemical mustard to a less toxic derivative, indicating a significant application in detoxification and antimicrobial fields (Ren et al., 2009).
Selective Ligands for 5-HT2C Receptor
Weinhardt et al. (1996) mention substituted benzenesulfonyl derivatives of m-aminovalerophenones bearing a triazaspiro compound at the alkyl terminus as the first known selective ligands for the 5-HT2C receptor. This suggests its potential application in developing selective drugs targeting the 5-HT2C receptor, which can be crucial in treating various neurological and psychiatric conditions (Weinhardt et al., 1996).
Treatment of Anemia
Váchal et al. (2012) described the discovery of triazaspiro compounds, including 1,3,8-triazaspiro[4.5]decane-2,4-diones, as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes for treating anemia. These compounds were identified as efficacious in causing robust erythropoietin upregulation in vivo, which could be instrumental in developing new treatments for anemia (Váchal et al., 2012).
Synthesis of Imidazole Spiro Compounds
Dubovtsev et al. (2016) conducted a study on the synthesis of imidazole spiro compounds, including the use of 5-alkoxycarbonyl-substituted 1 Н-pyrrole-2,3-diones reacting with phenylurea. This process led to the formation of triazaspiro compounds, which could have applications in synthesizing novel organic compounds with potential pharmacological activities (Dubovtsev et al., 2016).
Myelostimulating Activity
Yu et al. (2018) investigated the myelostimulating activity of 1,3,8-triazaspiro[4.5]decane-2,4-diones in artificially induced myelodepressive syndrome. These compounds significantly accelerated the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis, suggesting their potential application in therapeutic approaches to stimulate bone marrow activity (Yu et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-31-19-8-7-17(24)15-18(19)20(28)26-13-10-23(11-14-26)21(29)27(22(30)25-23)12-9-16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQYTILELZVGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(5-Chloro-2-methoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2422289.png)
![2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2422290.png)
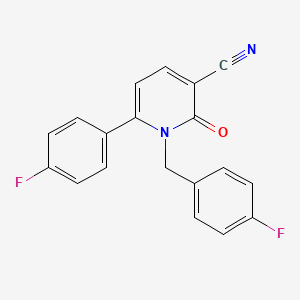
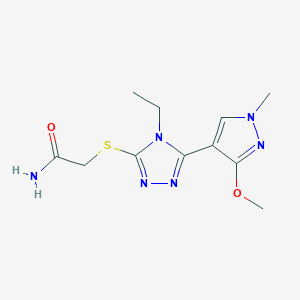
![4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate](/img/structure/B2422298.png)
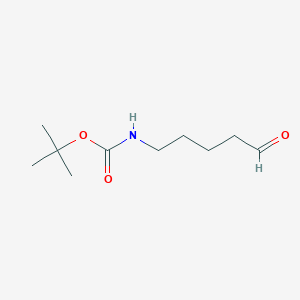
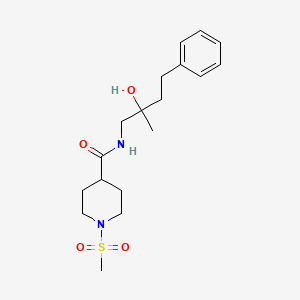
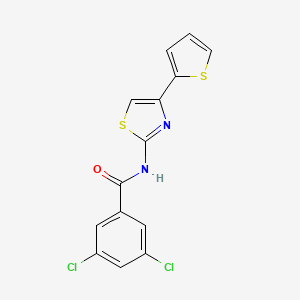
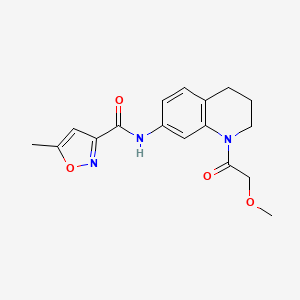
![octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride](/img/structure/B2422305.png)
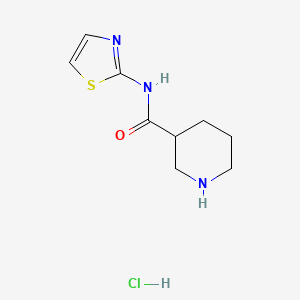
![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2422307.png)
